N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(phenylthio)propanamide” is an organic compound that features a furan ring, a methoxyethyl group, and a phenylthio group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(phenylthio)propanamide” typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Attachment of the Methoxyethyl Group: This step might involve the alkylation of a suitable precursor with 2-methoxyethyl halide under basic conditions.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using thiophenol and an appropriate leaving group.
Formation of the Propanamide Backbone: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester).
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various furan derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,5-dione derivatives, while reduction of the amide group could produce the corresponding amine.
Scientific Research Applications
“N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(phenylthio)propanamide” could have various applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Exploration as a candidate for drug development, particularly if it exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(phenylthio)propanamide” would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating biochemical processes. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-3-(phenylthio)propanamide
- N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)-3-(phenylthio)propanamide
- N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(phenylsulfonyl)propanamide
Uniqueness
“N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(phenylthio)propanamide” is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the furan ring, methoxyethyl group, and phenylthio group can influence its reactivity, solubility, and potential interactions with biological targets.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-20-11-9-18(13-15-7-10-21-14-15)17(19)8-12-22-16-5-3-2-4-6-16/h2-7,10,14H,8-9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHLTTMOZGLDPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)CCSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.